![molecular formula C23H17Cl3N4OS B11978573 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

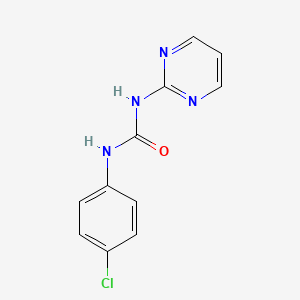

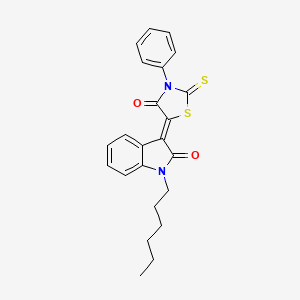

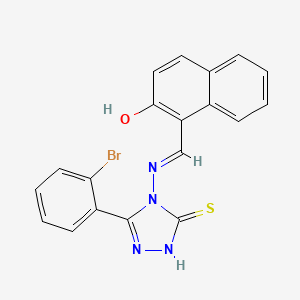

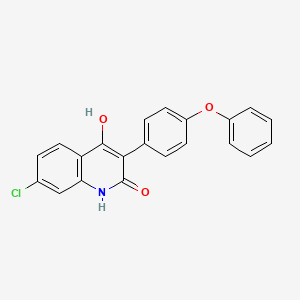

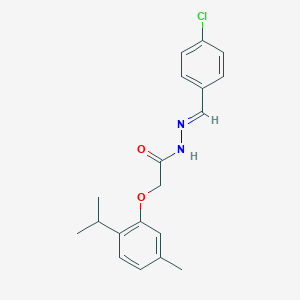

2-{[1-(2-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-Dichlorphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern aufweist. Benzimidazol-Derivate sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten, darunter antimikrobielle, krebshemmende, antivirale, antiparasitäre, antihypertensive und entzündungshemmende Eigenschaften

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzimidazol-Derivaten beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit verschiedenen Aldehyden oder Säuren. Für 2-{[1-(2-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-Dichlorphenyl)methyliden]acetohydrazid kann der Syntheseweg die folgenden Schritte umfassen:

Bildung des Benzimidazol-Kerns: Kondensation von o-Phenylendiamin mit 2-Chlorbenzylchlorid in Gegenwart einer Base zur Bildung von 1-(2-Chlorbenzyl)-1H-benzimidazol.

Thioether-Bildung: Reaktion des Benzimidazol-Derivats mit einer Thiolverbindung zur Einführung der Sulfanyl-Gruppe.

Hydrazid-Bildung: Reaktion des Thioethers mit Hydrazinhydrat zur Bildung des Acetohydrazids.

Schiff-Base-Bildung: Kondensation des Acetohydrazids mit 2,3-Dichlorbenzaldehyd zur Bildung des Endprodukts.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet oft ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz des Prozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide, the synthetic route may involve the following steps:

Formation of Benzimidazole Core: Condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base to form 1-(2-chlorobenzyl)-1H-benzimidazole.

Thioether Formation: Reaction of the benzimidazole derivative with a thiol compound to introduce the sulfanyl group.

Hydrazide Formation: Reaction of the thioether with hydrazine hydrate to form the acetohydrazide.

Schiff Base Formation: Condensation of the acetohydrazide with 2,3-dichlorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, wobei Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können die Imin-Gruppe angreifen und diese in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nitriergemisch (HNO3/H2SO4) für die Nitrierung oder Halogenquellen wie Br2 oder Cl2 für die Halogenierung.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Nitro- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade, an denen Benzimidazol-Derivate beteiligt sind.

Medizin: Potenzielles Therapeutikum aufgrund seiner antimikrobiellen und krebshemmenden Eigenschaften.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit biologischen Zielen wie Enzymen oder Rezeptoren. Der Benzimidazol-Kern kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Die Sulfanyl- und Hydrazid-Gruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit molekularen Zielstrukturen eingehen, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht wird.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The sulfanyl and hydrazide groups can form hydrogen bonds and other interactions with molecular targets, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(2-Chlorbenzyl)-1H-benzimidazol

- 2-{[1-(2-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-Hydroxyphenyl)methyliden]acetohydrazid

Einzigartigkeit

Das Vorhandensein sowohl der Sulfanyl- als auch der Hydrazid-Gruppen in 2-{[1-(2-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-Dichlorphenyl)methyliden]acetohydrazid macht es einzigartig im Vergleich zu anderen Benzimidazol-Derivaten. Diese funktionellen Gruppen können seine biologische Aktivität und Spezifität verbessern, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C23H17Cl3N4OS |

|---|---|

Molekulargewicht |

503.8 g/mol |

IUPAC-Name |

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C23H17Cl3N4OS/c24-17-8-2-1-6-16(17)13-30-20-11-4-3-10-19(20)28-23(30)32-14-21(31)29-27-12-15-7-5-9-18(25)22(15)26/h1-12H,13-14H2,(H,29,31)/b27-12+ |

InChI-Schlüssel |

PKCCUDHMCPKHNI-KKMKTNMSSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978499.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)

![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11978518.png)

![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)

![2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11978546.png)